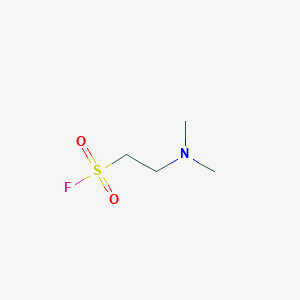
2-(Dimethylamino)ethane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethane-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and versatility in organic synthesis. The presence of both a sulfonyl fluoride group and a dimethylamino group in its structure makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)ethanol with sulfuryl fluoride (SO₂F₂) under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Another method involves the use of fluorosulfonyl radicals, which can be generated from various precursors. These radicals can then react with 2-(dimethylamino)ethanol to form the desired sulfonyl fluoride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological systems.
Drug Discovery: It serves as an intermediate in the synthesis of potential drug candidates.
Materials Science: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but lacks the dimethylamino group.
Ethanesulfonyl Fluoride: Similar in structure but lacks the dimethylamino group.
Trifluoromethanesulfonyl Fluoride: Contains a trifluoromethyl group instead of a dimethylamino group.
Uniqueness
2-(Dimethylamino)ethane-1-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a dimethylamino group. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
660-13-9 |
|---|---|
Molekularformel |
C4H10FNO2S |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-(dimethylamino)ethanesulfonyl fluoride |
InChI |
InChI=1S/C4H10FNO2S/c1-6(2)3-4-9(5,7)8/h3-4H2,1-2H3 |
InChI-Schlüssel |
VCCBEFPGKBGDEH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


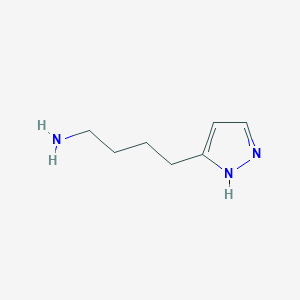
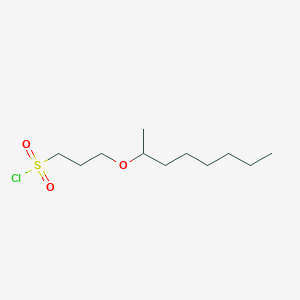

![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
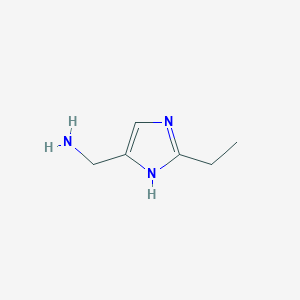

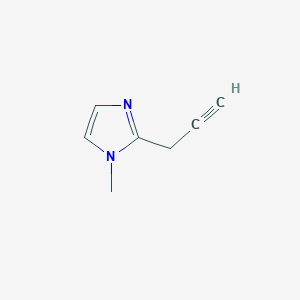
![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)

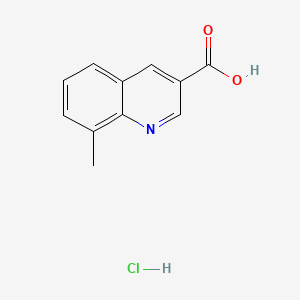

![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)


